加替沙星
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
加米霉素是一种主要用于兽医的巨环内酯类抗生素。 它以商品名 Zactran 出售,用于治疗牛、猪和羊的呼吸道疾病 . 加米霉素属于 7a-氮杂内酯类,是巨环内酯类的亚类,其特征在于巨环内酯环中含有氮原子 .
科学研究应用
化学: 用作研究巨环内酯类抗生素及其化学性质的模型化合物。
生物学: 研究其对细菌蛋白质合成的影响及其作为抗菌剂的作用。
医学: 用于兽医治疗牲畜的呼吸道疾病。
工业: 用于开发兽药和制剂。
生化分析
Biochemical Properties
Gamithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation of peptides during translation . This interaction disrupts the synthesis of essential proteins, leading to bacterial cell death. Gamithromycin has been shown to interact with various enzymes and proteins involved in bacterial metabolism, including those responsible for cell wall synthesis and energy production .
Cellular Effects
Gamithromycin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In mammalian cells, Gamithromycin has been observed to modulate immune responses by affecting cytokine production and reducing inflammation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antimicrobial and immunomodulatory effects .
Molecular Mechanism
The molecular mechanism of Gamithromycin involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits the translocation of peptides during translation, effectively halting protein synthesis . Additionally, Gamithromycin has been shown to inhibit the activity of certain bacterial enzymes, further disrupting cellular processes and leading to bacterial cell death . The compound also affects gene expression by modulating the transcription of genes involved in bacterial metabolism and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gamithromycin have been observed to change over time. The compound exhibits rapid absorption and distribution within the body, with peak plasma concentrations occurring within 30 to 60 minutes after administration . Over time, Gamithromycin is metabolized and degraded, with a half-life of approximately 31.5 hours in rabbits . Long-term studies have shown that Gamithromycin maintains its antimicrobial activity for extended periods, although its efficacy may decrease with prolonged exposure due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of Gamithromycin vary with different dosages in animal models. In cattle, a single subcutaneous dose of 6 mg/kg body weight has been shown to achieve therapeutic concentrations in plasma and effectively treat respiratory infections . Higher doses may lead to increased efficacy but also pose a risk of toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with doses below 1 mg/kg being insufficient to achieve therapeutic outcomes .
Metabolic Pathways
Gamithromycin is involved in several metabolic pathways, including those responsible for its absorption, distribution, metabolism, and excretion. The compound is well absorbed and fully bioavailable after subcutaneous administration . It undergoes hepatic metabolism, with enzymes such as cytochrome P450 playing a role in its biotransformation . Gamithromycin is primarily excreted via the bile, with a small fraction being eliminated through the urine . The compound’s metabolism affects its overall pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
Gamithromycin is rapidly transported and distributed within cells and tissues. It exhibits high subcutaneous bioavailability and low plasma protein binding, allowing for efficient distribution to target sites . The compound is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . Gamithromycin’s distribution is influenced by factors such as tissue perfusion, pH, and the presence of binding proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of Gamithromycin is primarily within the cytoplasm, where it exerts its antimicrobial effects by binding to the bacterial ribosome . The compound’s activity is influenced by its ability to penetrate bacterial cells and reach its target site. Post-translational modifications and targeting signals may also play a role in directing Gamithromycin to specific compartments or organelles within the cell . Understanding the subcellular localization of Gamithromycin is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
准备方法
合成路线和反应条件
加米霉素的制备从红霉素 A 开始,涉及多个步骤。 合成路线包括以下步骤 :
9(E)-9-脱氧-9-氧亚胺红霉素 A 的合成: 从红霉素 A 开始。
转化为 9(Z)-9-脱氧-9-氧亚胺红霉素 A: 。
形成 9-脱氧-12-脱氧-9,12-环氧-8a,9-二脱氢-8a-氮杂-8a-同红霉素 A: 。
9-脱氧-8a-氮杂-8a-同红霉素 A 的合成: 。
最终转化为加米霉素: 。
工业生产方法
加米霉素的工业生产涉及制备注射液。 一种方法包括将加米霉素溶解在注射用水以及维生素 C 中,以提高溶解度和稳定性 . 另一种方法是在制备过程中使用磷酸和亚硫酸氢钠 .
化学反应分析
反应类型
加米霉素会发生各种化学反应,包括:
氧化: 加米霉素在特定条件下可被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变加米霉素中存在的官能团。
取代: 加米霉素可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化会导致形成羟基化衍生物,而还原会产生脱氧化合物。
作用机制
加米霉素通过与细菌 50S 核糖体亚基的 23S 核糖体 RNA 结合发挥作用 . 这种结合通过阻止蛋白质合成的转肽作用和移位步骤来抑制细菌蛋白质合成 . 蛋白质合成的抑制最终导致细菌细胞死亡。
相似化合物的比较
类似化合物
阿奇霉素: 另一种巨环内酯类抗生素,具有相似的作用机制,但主要用于人类医学.
图拉霉素: 一种兽用巨环内酯类抗生素,具有相似的活性范围.
泰乐菌素: 另一种兽用巨环内酯类抗生素,具有相似的用途和性质.
独特性
加米霉素的独特性在于其作为 7a-氮杂内酯的特定结构,这赋予了它独特的药代动力学特性以及针对牲畜呼吸道病原体的广谱活性 .
属性
CAS 编号 |
145435-72-9 |
---|---|
分子式 |
C40H76N2O12 |
分子量 |
777.0 g/mol |
IUPAC 名称 |
(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1 |
InChI 键 |
VWAMTBXLZPEDQO-XBYDMGORSA-N |
手性 SMILES |
CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C |
SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
规范 SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Gamithromycin; GAM, ML-1709460; ML 1709460; ML1709460; |
产品来源 |
United States |
Q1: What is the mechanism of action of gamithromycin?
A1: Gamithromycin exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. [, , , ] This action can be either bacteriostatic or bactericidal depending on the bacterial species, concentration of the drug, and other factors. [, ]
Q2: What is the molecular formula and weight of gamithromycin?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they identify gamithromycin as a semi-synthetic azalide macrolide. A search in chemical databases reveals the molecular formula to be C45H81N3O15 and the molecular weight to be 896.1 g/mol.
Q3: Are there any known compatibility issues with gamithromycin formulations?
A3: One study mentions that the intramuscular administration of gamithromycin can lead to severe local lesions, potentially due to the hyperosmolality of the injected solution. [] This highlights the importance of considering material compatibility in gamithromycin formulations.
Q4: What is the bioavailability of gamithromycin after subcutaneous administration in cattle?
A4: Gamithromycin exhibits high bioavailability after subcutaneous administration in cattle, ranging from 97.6% to 112%. []
Q5: How does gamithromycin distribute in the body after administration?
A5: Gamithromycin demonstrates rapid and extensive distribution into various tissues, particularly lung tissue, where concentrations are significantly higher than in plasma. [, , , ] It also accumulates in phagocytic cells like neutrophils and bronchoalveolar lavage cells. [, , ]
Q6: What is the terminal half-life of gamithromycin in different biological compartments?
A6: The terminal half-life varies depending on the compartment:* Plasma: 39.1 - 72.6 hours [, , , ]* Epithelial Lining Fluid (PELF): 50.6 - 63.6 hours [, , ]* Blood Neutrophils: 78.6 hours []* Bronchoalveolar Lavage (BAL) Cells: 70.3 - 125 hours [, , ]
Q7: What is the relationship between gamithromycin exposure and treatment success?
A7: Research suggests a positive correlation between higher gamithromycin exposure, in terms of concentration and duration, and positive treatment outcomes for bovine respiratory diseases. [] Specifically, higher PELF AUC0-24/MIC ratios for Pasteurella multocida were linked to treatment success. []
Q8: What is the in vitro activity of gamithromycin against common bovine respiratory pathogens?
A8: Gamithromycin shows activity against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, key bacterial pathogens implicated in bovine respiratory disease. [, , , , , ]
Q9: Has the efficacy of gamithromycin against Streptococcus suis been investigated?
A9: Yes, a study found the AUC/MIC ratio to be a reliable predictor of gamithromycin activity against Streptococcus suis in piglets. [] It also identified serum AUC24h/MIC targets for achieving stasis and various levels of bacterial kill. []
Q10: What animal models have been used to study gamithromycin's efficacy?
A10: Several animal models have been employed, including:* Neutropenic murine lung infection model for Pasteurella multocida [, ]* Bovine Mannheimia haemolytica challenge model [] * Piglet model for Bordetella bronchiseptica-associated respiratory disease []
Q11: Are there field studies assessing the efficacy of gamithromycin against naturally occurring bovine respiratory disease?
A11: Yes, multiple field studies have been conducted, evaluating gamithromycin's efficacy in treating and controlling naturally occurring BRD in feedlot cattle. [, , , , ] These studies often compare gamithromycin to other commonly used antimicrobials.
Q12: Is there evidence of resistance development to gamithromycin?
A12: While not extensively discussed in the provided abstracts, one study indicated that the MIC of gamithromycin for macrolide-resistant Rhodococcus equi isolates was significantly higher than for macrolide-susceptible isolates. [] This highlights the potential for cross-resistance with other macrolides and emphasizes the importance of monitoring resistance development.
Q13: What are the preferred routes of administration for gamithromycin?
A13: While gamithromycin is marketed for intramuscular administration, studies in foals suggest intravenous bolus injection as a safer and better-tolerated alternative, as it avoids severe local reactions associated with the intramuscular route. [, ] Subcutaneous injection is also commonly employed in cattle. [, , , , , ]
Q14: What analytical methods are used to quantify gamithromycin in biological samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique for quantifying gamithromycin concentrations in various biological matrices, including plasma, lung tissue, and bronchoalveolar lavage fluid. [, , , , , ]
Q15: Have any methods been developed for specifically detecting gamithromycin-related substances?
A15: Yes, a high-performance liquid chromatography (HPLC) method utilizing a C18 chromatographic column and a UV detector has been developed for detecting and quantifying gamithromycin-related substances. [] This method is crucial for controlling the quality of gamithromycin products and ensuring their safety and efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。